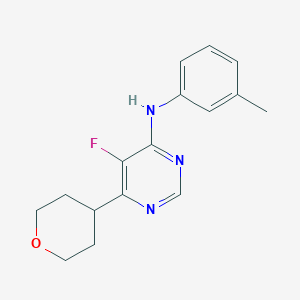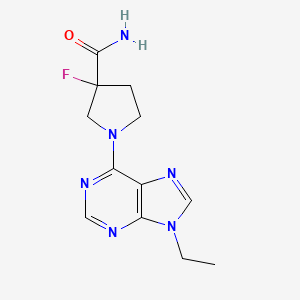![molecular formula C14H20ClNO2S B15114252 3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide](/img/structure/B15114252.png)
3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide is an organic compound that features a chlorinated aromatic ring, a hydroxy group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide typically involves a multi-step process. One common route starts with the chlorination of benzene to form 3-chlorobenzene. This is followed by a Friedel-Crafts acylation to introduce the propanamide group. The hydroxy and methylsulfanyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The aromatic ring can also participate in π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide
- 3-(3-chlorophenyl)-N-[2-hydroxy-4-(ethylsulfanyl)butyl]propanamide
- 3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)pentyl]propanamide
Uniqueness
3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide is unique due to the specific positioning of its functional groups, which can lead to distinct chemical and biological properties. The combination of a chlorinated aromatic ring, a hydroxy group, and a methylsulfanyl group provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C14H20ClNO2S |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)propanamide |
InChI |
InChI=1S/C14H20ClNO2S/c1-19-8-7-13(17)10-16-14(18)6-5-11-3-2-4-12(15)9-11/h2-4,9,13,17H,5-8,10H2,1H3,(H,16,18) |
InChI Key |
LKRKAPYEAIZBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CNC(=O)CCC1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one](/img/structure/B15114178.png)
![1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N,N-dimethylpiperidin-4-amine](/img/structure/B15114185.png)
![4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine](/img/structure/B15114186.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15114193.png)

![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B15114204.png)

![1-Methyl-4-({5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B15114211.png)
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B15114215.png)
![4-cyclopropyl-1-methyl-3-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15114221.png)
![3,3-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B15114230.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15114236.png)
![2-ethoxy-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B15114238.png)
![4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B15114248.png)
